2-Methyl-5-(2-propenyl)-pyridine
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Overview
Description
2-Methyl-5-(2-propenyl)-pyridine, also known as 2-Allyl-5-methylpyrazine, is a compound with the molecular formula C8H10N2. It belongs to the class of pyrazines, which are aromatic heterocycles containing two nitrogen atoms at positions 1 and 4 of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-propenyl)-pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-propenyl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-Methyl-5-(2-propenyl)-pyridine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-propenyl)-pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(2-propenyl)pyrazine: A closely related compound with similar structural features and properties.
2-Allyl-5-methylpyrazine: Another similar compound with slight variations in its chemical structure.
Uniqueness
2-Methyl-5-(2-propenyl)-pyridine is unique due to its specific combination of a pyrazine ring with methyl and propenyl substituents. This unique structure contributes to its distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H11N |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-methyl-5-prop-2-enylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-4-9-6-5-8(2)10-7-9/h3,5-7H,1,4H2,2H3 |
InChI Key |
ZAXCDKPTPSMUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CC=C |
Origin of Product |
United States |
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